N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Overview
Description
N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is an organonitrogen heterocyclic compound.
Scientific Research Applications
Inhibitors of Transcription Factors
Research into the structure-activity relationship of related compounds reveals their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are crucial for developing drugs with improved oral bioavailability and gastrointestinal permeability, which is essential for treating diseases where NF-kappaB and AP-1 play a pivotal role (Palanki et al., 2000).
Anticancer and Histone Deacetylase Inhibition
The compound has been explored for its role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. Selective inhibition of HDACs can block cancer cell proliferation and induce apoptosis, marking the compound as a promising candidate for anticancer therapy (Zhou et al., 2008).
Quality Control and Pharmaceutical Analysis
In the pharmaceutical industry, the compound's structure is used as a reference in developing analytical methods for quality control, such as the separation of related substances in drugs like imatinib mesylate. Such analytical techniques ensure the purity and efficacy of pharmaceuticals (Ye et al., 2012).
Material Science Applications
The core structure of the compound has been utilized in synthesizing novel polyamides and polyimides with high thermal stability and solubility. These materials are valuable in various applications, including electronics and aerospace, where properties like thermal resistance and mechanical strength are critical (Yang & Lin, 1995; 1994).
Novel Drug Development
The compound's framework serves as a backbone for developing new drugs with potential anti-inflammatory, analgesic, antidepressant, and nootropic activities. By modifying the structure and introducing various functional groups, researchers aim to enhance the biological activity and therapeutic potential of these derivatives for treating a wide range of conditions (Rajasekaran et al., 1999; Thomas et al., 2016).
Mechanism of Action
Trifluoromethyl group
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s often used to improve the metabolic stability and lipophilicity of drug molecules.
Pyridinyl and pyrimidine groups
Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) and could potentially interact with biological systems through DNA or RNA.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c1-12-5-7-13(8-6-12)10-25-18(27)14-11-24-17(15-4-2-3-9-23-15)26-16(14)19(20,21)22/h2-9,11H,10H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVTWQDPVGVTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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